molecular formula C13H16O2 B13221507 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol

4-Cyclopropanecarbonyl-2,3,6-trimethylphenol

Cat. No.: B13221507
M. Wt: 204.26 g/mol
InChI Key: RQRDQYYIESLPFR-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-2,3,6-trimethylphenol is an organic compound with the molecular formula C13H16O2 It consists of a phenol ring substituted with three methyl groups and a cyclopropanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol typically involves the acylation of 2,3,6-trimethylphenol with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-2,3,6-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Alcohols and diols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-Cyclopropanecarbonyl-2,3,6-trimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropanecarbonyl-2,3,5-trimethylphenol
  • 2,3,6-Trimethylphenol
  • 4-Cyclopropanecarbonylphenol

Uniqueness

4-Cyclopropanecarbonyl-2,3,6-trimethylphenol is unique due to the presence of both the cyclopropanecarbonyl and trimethylphenol moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-2,3,5-trimethylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-7-6-11(13(15)10-4-5-10)8(2)9(3)12(7)14/h6,10,14H,4-5H2,1-3H3

InChI Key

RQRDQYYIESLPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(=O)C2CC2

Origin of Product

United States

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